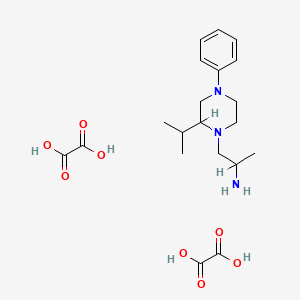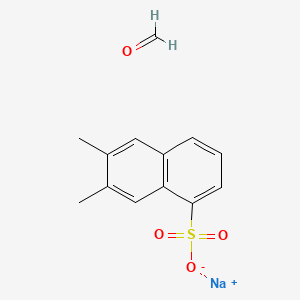
Pyroglutamyl-histidyl-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyroglutamyl-histidyl-alanine is a tripeptide compound composed of pyroglutamic acid, histidine, and alanine. This compound is structurally related to thyrotropin-releasing hormone (TRH), which plays a crucial role in the regulation of the hypothalamic-pituitary-thyroid axis. This compound has been studied for its potential biological and pharmacological activities, particularly in relation to thyroid function and prolactin release .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyroglutamyl-histidyl-alanine typically involves the stepwise coupling of the three amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. Common protecting groups include the tert-butyloxycarbonyl (Boc) group for the amino group and the methyl ester for the carboxyl group.
Coupling of Pyroglutamic Acid and Histidine: The protected pyroglutamic acid is first coupled with protected histidine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt).
Addition of Alanine: The resulting dipeptide is then coupled with protected alanine using similar coupling reagents and conditions.
Deprotection: The final step involves the removal of the protecting groups under acidic or basic conditions to yield the desired tripeptide.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. SPPS involves the sequential addition of protected amino acids to a solid resin, followed by cleavage and purification of the final product .
化学反応の分析
Types of Reactions
Pyroglutamyl-histidyl-alanine can undergo various chemical reactions, including:
Oxidation: The histidine residue can be oxidized to form histidyl radicals.
Reduction: Reduction reactions can target the peptide bonds or specific amino acid residues.
Substitution: Substitution reactions can occur at the amino or carboxyl groups of the amino acids.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and other peroxides.
Reducing Agents: Sodium borohydride (NaBH₄) and other hydrides.
Substitution Reagents: Alkyl halides and acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the histidine residue can lead to the formation of histidyl radicals, while reduction of the peptide bonds can yield smaller peptide fragments .
科学的研究の応用
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Studied for its role in regulating thyroid function and prolactin release.
Medicine: Potential therapeutic applications in thyroid disorders and prolactin-related conditions.
Industry: Used in the production of peptide-based pharmaceuticals and research reagents
作用機序
The mechanism of action of pyroglutamyl-histidyl-alanine involves its interaction with specific receptors and enzymes in the body. It is structurally related to thyrotropin-releasing hormone (TRH) and can bind to TRH receptors, leading to the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary. This interaction is mediated through G protein-coupled receptors (GPCRs) and involves the activation of intracellular signaling pathways such as the phosphatidylinositol-calcium-protein kinase C (PKC) pathway .
類似化合物との比較
Similar Compounds
Thyrotropin-Releasing Hormone (TRH): A tripeptide hormone with a similar structure and function.
Pyroglutamyl-histidyl-glycine: Another tripeptide with regulatory functions in the colon.
Histidyl-proline diketopiperazine: A cyclic dipeptide derived from TRH metabolism
Uniqueness
Pyroglutamyl-histidyl-alanine is unique in its specific combination of amino acids and its ability to modulate thyroid function and prolactin release. Its structural similarity to TRH allows it to interact with TRH receptors, but its distinct sequence may confer different pharmacological properties and potential therapeutic applications .
特性
CAS番号 |
82780-19-6 |
|---|---|
分子式 |
C14H19N5O5 |
分子量 |
337.33 g/mol |
IUPAC名 |
(2R)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C14H19N5O5/c1-7(14(23)24)17-13(22)10(4-8-5-15-6-16-8)19-12(21)9-2-3-11(20)18-9/h5-7,9-10H,2-4H2,1H3,(H,15,16)(H,17,22)(H,18,20)(H,19,21)(H,23,24)/t7-,9+,10+/m1/s1 |
InChIキー |
NGNCHLZYBLGYLJ-JEZHCXPESA-N |
異性体SMILES |
C[C@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCC(=O)N2 |
正規SMILES |
CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)




![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)


![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)

![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)

![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)
![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)
